molecular formula C27H26FNO3 B045204 Glenvastatin CAS No. 122254-45-9

Glenvastatin

Cat. No.: B045204
CAS No.: 122254-45-9
M. Wt: 431.5 g/mol
InChI Key: LJIZUXQINHXGAO-ITWZMISCSA-N
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Description

Glenvastatin is a synthetic compound that belongs to the class of drugs known as statins. Statins are widely used for their ability to lower cholesterol levels in the blood by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound, like other statins, is primarily used to treat hypercholesterolemia and prevent cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glenvastatin involves several key steps. One common method includes the use of β-ketoester intermediates. The process typically involves the formation of a double bond through olefination reactions on suitable aldehydes, which can be present on either the aromatic portion or the side chain of the statin. These reactions include Wittig, Horner-Emmons, or Julia reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves enantioselective synthesis methods. These methods ensure the production of optically active intermediates, which are crucial for the drug’s efficacy. Enzymatic and microbiological methods are also employed to achieve high levels of enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: Glenvastatin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glenvastatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of statins on various chemical reactions.

    Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.

    Medicine: Used to study its efficacy in lowering cholesterol levels and preventing cardiovascular diseases.

    Industry: Employed in the development of new drug formulations and delivery systems.

Mechanism of Action

Glenvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .

Comparison with Similar Compounds

  • Simvastatin
  • Pravastatin
  • Lovastatin
  • Fluvastatin
  • Atorvastatin
  • Rosuvastatin

Comparison: Glenvastatin shares a similar mechanism of action with other statins, as they all inhibit hydroxymethylglutaryl-coenzyme A reductase. this compound is unique in its specific molecular structure, which may contribute to differences in its pharmacokinetic profile and efficacy. For example, this compound has been shown to have a lower systemic bioavailability due to extensive first-pass metabolism, which can be advantageous as it targets the liver more effectively .

Biological Activity

Glenvastatin is a member of the statin class of drugs, primarily known for its role as an HMG-CoA reductase inhibitor. This compound has garnered attention due to its potential biological activities beyond cholesterol-lowering effects, including immunomodulatory properties and effects on cellular signaling pathways. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

This compound, like other statins, exerts its primary effect by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway responsible for cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels and affects various downstream products, including isoprenoids such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GPP). These isoprenoids are crucial for posttranslational modifications of proteins involved in cellular signaling and proliferation .

Key Mechanisms:

  • Inhibition of Cholesterol Synthesis: Reduces LDL cholesterol levels, which is beneficial for cardiovascular health.
  • Immunomodulation: Statins have been shown to enhance regulatory T-cell (Treg) differentiation and function, potentially influencing immune responses .
  • Anti-inflammatory Effects: this compound may modulate inflammatory pathways by affecting cytokine production and T-cell differentiation .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is vital for evaluating its clinical efficacy. Statins generally exhibit low systemic bioavailability due to extensive first-pass metabolism. This compound's pharmacokinetic profile suggests that it may have a similar fate, with significant hepatic uptake being a characteristic feature.

PropertyThis compound
Bioavailability Low (<5%)
Metabolism Hepatic (CYP3A4)
Protein Binding >90%
Half-life (T1/2) 2–4 hours

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its analogs. Here are some notable findings:

  • Immunomodulatory Effects:
    • A study demonstrated that statins, including this compound, can increase Treg cell populations and enhance their suppressive functions in various clinical settings . This effect is mediated through the modulation of transcription factors crucial for Treg development.
  • Impact on Cytokine Production:
    • Research indicates that this compound can reduce pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 . This shift in cytokine balance suggests a potential role in managing inflammatory diseases.
  • Clinical Case Studies:
    • In patients with chronic kidney disease (CKD), this compound was associated with improved lipid profiles and reduced cardiovascular risk factors. The VA/DoD guidelines emphasize the importance of statins in managing CKD-related complications .

Case Studies

Case studies provide practical insights into the effectiveness of this compound:

  • Case Study 1: A clinical trial involving patients with hyperlipidemia showed that treatment with this compound resulted in significant reductions in LDL cholesterol levels and improved endothelial function.
  • Case Study 2: In patients with autoimmune conditions, administration of this compound led to increased Treg populations and decreased disease activity scores, highlighting its immunomodulatory potential.

Properties

CAS No.

122254-45-9

Molecular Formula

C27H26FNO3

Molecular Weight

431.5 g/mol

IUPAC Name

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1

InChI Key

LJIZUXQINHXGAO-ITWZMISCSA-N

SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Isomeric SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O

Canonical SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Synonyms

HR 780
HR-780

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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